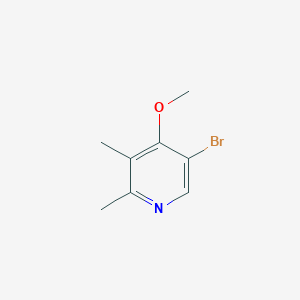

5-Bromo-4-methoxy-2,3-dimethylpyridine

Description

5-Bromo-4-methoxy-2,3-dimethylpyridine is a brominated pyridine derivative featuring methoxy and methyl substituents at positions 4, 2, and 3, respectively. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 218.08 g/mol. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups, influencing its reactivity and applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-bromo-4-methoxy-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(2)10-4-7(9)8(5)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYHGHLQEGTCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2,3-dimethylpyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process begins with the preparation of 2-methoxy-4-methyl-3-nitropyridine from 2-chloro-4-methyl-3-nitropyridine. This intermediate is then subjected to bromination using bromine in the presence of acetic acid and sodium acetate .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-4-methoxy-2,3-dimethylpyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2,3-dimethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield various arylated pyridine derivatives .

Scientific Research Applications

5-Bromo-4-methoxy-2,3-dimethylpyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

Medicine: It is involved in the synthesis of potential therapeutic agents, including receptor antagonists and enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2,3-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved vary based on the context of its use .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,3-dimethylpyridine

CAS : 259807-91-5 | Molecular Formula : C₇H₈BrN | Molecular Weight : 186.05 g/mol

Key Properties :

Comparison :

- Structural Differences : The absence of a methoxy group at position 4 and an additional methyl group at position 3 in 5-Bromo-4-methoxy-2,3-dimethylpyridine alters electronic and steric profiles.

- Applications : The methoxy group may improve binding affinity in drug design compared to purely alkyl/bromo-substituted analogs.

Substituted Pyridines with Bulky Groups

Examples :

Comparison :

- Steric Effects : The tert-butyl group introduces significant steric hindrance, reducing reactivity in sterically demanding reactions. In contrast, the smaller methoxy and methyl groups in 5-Bromo-4-methoxy-2,3-dimethylpyridine allow for greater accessibility in synthetic pathways.

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, while the methoxy group donates electrons through resonance, directing electrophilic substitution to specific ring positions.

Halogenated Pyridines with Varying Substituents

Examples :

- 2-Bromo-3-methylpyridine (CAS 3430-17-9)

- 5-Bromo-2-ethoxy-3-methoxypyridine (CAS 1289093-31-7)

Comparison :

- Substituent Effects :

- Ethoxy vs. Methoxy : Ethoxy’s larger size reduces solubility in polar solvents compared to methoxy.

- Bromo Position : Bromine at position 5 (target compound) versus position 2 (2-Bromo-3-methylpyridine) alters dipole moments and intermolecular interactions.

- Applications : Bromine at position 5 may enhance leaving-group ability in cross-coupling reactions, useful in Suzuki-Miyaura catalysis.

Multi-Halogenated Pyridines

Example : 5-Bromo-4-chloro-2-methoxypyridine (CAS 13472-58-7)

Comparison :

- Electronic Effects : Chloro’s stronger electron-withdrawing nature compared to methoxy increases ring deactivation, reducing electrophilic substitution reactivity.

- Synthetic Utility : The target compound’s methoxy group may facilitate regioselective functionalization compared to multi-halogenated analogs.

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| 5-Bromo-4-methoxy-2,3-dimethylpyridine | C₈H₁₀BrNO | 218.08 | ~240 (predicted) | ~1.4 (predicted) | ~4.5 |

| 4-Bromo-2,3-dimethylpyridine | C₇H₈BrN | 186.05 | 227 | 1.415 | 4.61 |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 195–200 | 1.49 | 1.2 |

Biological Activity

5-Bromo-4-methoxy-2,3-dimethylpyridine is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's antimicrobial properties, cytotoxic effects, and other biological activities, supported by relevant data and studies.

Chemical Structure and Properties

5-Bromo-4-methoxy-2,3-dimethylpyridine is characterized by the following structural formula:

This compound features a bromine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, along with two methyl groups at the 2 and 3 positions. The presence of these functional groups contributes to its unique biological activity.

Antimicrobial Activity

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of 5-bromo-4-methoxy-2,3-dimethylpyridine against various bacterial strains. The disk diffusion method was employed to assess its effectiveness against Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli, with minimum inhibitory concentration (MIC) values demonstrating its potency (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | 12 | 50 |

| Escherichia coli | 18 | 25 |

The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 5-bromo-4-methoxy-2,3-dimethylpyridine. Using various human cell lines, including HeLa and MCF-7, researchers determined that this compound exhibits moderate cytotoxic effects with IC50 values ranging from 30 to 50 µM. These findings indicate that while the compound possesses bioactive properties, further investigations are necessary to assess its therapeutic window.

Other Biological Activities

Anti-Thrombolytic Activity

In addition to its antimicrobial properties, studies have explored the anti-thrombolytic potential of pyridine derivatives. Although specific data on 5-bromo-4-methoxy-2,3-dimethylpyridine is limited, related compounds in its class have shown promising results in inhibiting clot formation in vitro. For instance, derivatives with similar structures demonstrated up to 41% inhibition of clot formation in human blood assays.

Mechanism of Action

The biological activity of 5-bromo-4-methoxy-2,3-dimethylpyridine may be attributed to its interaction with key enzymatic pathways. For example, some studies suggest that pyridine derivatives can inhibit enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with cancer cell proliferation.

Case Studies

- Antibacterial Screening : A study conducted by researchers evaluated a series of pyridine derivatives for their antibacterial properties. Among these, 5-bromo-4-methoxy-2,3-dimethylpyridine was highlighted for its notable activity against E. coli, suggesting a potential role in treating infections caused by this pathogen .

- Cytotoxicity Assessment : In a comparative analysis of various pyridine derivatives' cytotoxic effects on cancer cell lines, it was found that compounds structurally similar to 5-bromo-4-methoxy-2,3-dimethylpyridine had IC50 values indicating moderate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.